molecular formula C19H31ClN2O3 B13735904 Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride CAS No. 105405-72-9

Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13735904
CAS No.: 105405-72-9
M. Wt: 370.9 g/mol
InChI Key: BXHSHEYQCBMHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a synthetic carbamate derivative characterized by a 3-butoxyphenyl group attached to a carbamic acid scaffold and a 1-propyl-4-piperidinyl ester moiety. The monohydrochloride salt enhances its solubility and stability.

Properties

CAS No.

105405-72-9

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1-propylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-3-5-14-23-18-8-6-7-16(15-18)20-19(22)24-17-9-12-21(11-4-2)13-10-17;/h6-8,15,17H,3-5,9-14H2,1-2H3,(H,20,22);1H

InChI Key

BXHSHEYQCBMHKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride generally follows a multi-step esterification process involving:

  • Step 1: Formation of Carbamate Intermediate
    The initial step involves reacting 3-butoxyphenyl carbamic acid or its activated derivative with 1-propyl-4-piperidinol to form the carbamate ester bond. This reaction typically requires coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate ester bond formation under mild conditions.

  • Step 2: Hydrochloride Salt Formation
    The free base carbamate ester is then converted into its monohydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous solvents such as ether or methanol. This step stabilizes the compound and improves its solubility and handling properties.

  • Reaction Parameters:

    • Temperature: Maintaining low temperatures (0–5°C) during the coupling step minimizes side reactions and improves selectivity.
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents for their ability to dissolve both reactants and intermediates effectively.
    • Catalysts/Additives: Use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance the esterification rate.

Industrial Scale Preparation

In industrial production, the process is scaled up with attention to:

  • Reagent Purity: High-purity starting materials and solvents are essential to minimize impurities.
  • Equipment: Use of jacketed reactors with precise temperature control and inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
  • Process Control: Continuous monitoring of reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures consistent product quality.

Analytical Monitoring and Characterization

Analytical Technique Purpose Typical Observations/Parameters
Thin-Layer Chromatography (TLC) Monitoring reaction progress Rf ~0.5 in ethyl acetate/hexane (3:7) solvent system
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >98% critical for final product
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ¹H NMR: Piperidinyl CH2 at δ 1.2–2.5 ppm; Ester C=O at ~170 ppm (¹³C NMR)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak [M+H]+ at m/z ~370.9
X-ray Crystallography 3D structure and salt form validation Confirmation of hydrochloride salt and conformation

Detailed Reaction Scheme

Step Reactants Reagents/Catalysts Conditions Product
1 3-butoxyphenyl carbamic acid + 1-propyl-4-piperidinol DCC or EDC, DMAP (catalytic) 0–5°C, DCM or THF, inert atmosphere Carbamic acid (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester (free base)
2 Free base carbamate ester HCl gas or HCl in ether/methanol Room temperature or below This compound salt

Research Data and Optimization Insights

  • Yield and Purity: Optimizing the molar ratio of coupling agents and reactants, maintaining low temperature during coupling, and using dry solvents enhance yield, often exceeding 85%.
  • Side Reactions: Minimizing moisture and controlling reaction time reduce by-product formation such as urea derivatives from carbodiimide coupling agents.
  • Salt Formation: Controlled addition of HCl ensures complete salt formation without over-acidification, which could degrade the product.

Summary of Preparation Methods

Aspect Details
Starting Materials 3-butoxyphenyl carbamic acid or activated derivative, 1-propyl-4-piperidinol
Coupling Agents Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Catalysts 4-Dimethylaminopyridine (DMAP)
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature 0–5°C during coupling, room temperature for salt formation
Salt Formation Hydrogen chloride gas or hydrochloric acid in anhydrous ether/methanol
Purification Techniques Crystallization, recrystallization, chromatography
Analytical Techniques TLC, HPLC, NMR (¹H and ¹³C), MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring plays a crucial role in its binding affinity and specificity, while the carbamate ester group can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a class of carbamates with variations in alkoxy substituents on the phenyl ring and alkyl chain modifications on the piperidinyl group. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Substituent on Phenyl Ring Piperidinyl Group Modification
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride Not provided Likely C21H34N2O3·HCl 3-butoxy (C₄H₉O) 1-propyl
Carbamic acid, [2-(hexyloxy)phenyl]-, 1-propyl-4-piperidinyl ester, monohydrochloride (PAK 4326) 105384-05-2 C21H34N2O3·HCl 2-hexyloxy (C₆H₁₃O) 1-propyl
Carbamic acid, [3-(heptyloxy)phenyl]-, 1-ethyl-4-piperidinyl ester, monohydrochloride (PAK 4237) 105384-01-8 C21H34N2O3·HCl 3-heptyloxy (C₇H₁₅O) 1-ethyl

Key Observations :

  • Alkoxy Chain Length : The target compound’s 3-butoxy group (C₄) is shorter than the hexyloxy (C₆) and heptyloxy (C₇) chains in analogues, which may reduce lipophilicity and alter membrane permeability .

Pharmacological and Chemical Implications

  • Solubility: The monohydrochloride salt in all three compounds improves aqueous solubility, critical for bioavailability.
  • Metabolism : Longer alkoxy chains (e.g., heptyloxy in PAK 4237) may slow metabolic degradation by cytochrome P450 enzymes, extending half-life .
  • Target Specificity : The 3-butoxyphenyl group’s position (para vs. meta/ortho in analogues) could affect binding affinity to cholinesterases or other neurological targets .

Broader Comparison with Other Carbamate Derivatives

Formetanate Hydrochloride ()

Formetanate hydrochloride (CAS: 23422-53-9) is a carbamate insecticide with a methylcarbamate group and a dimethylformamidine substituent. Unlike the target compound, it lacks a piperidinyl group and instead features a triptamine backbone. This structural divergence results in distinct applications (insecticidal vs.

Piperidinecarboxylic Acid Derivatives (–7)

Compounds like 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (CAS: 59496-26-3) share the piperidine core but replace the carbamic acid ester with a carboxylic acid group. This modification drastically alters reactivity and biological activity, favoring applications in peptide synthesis rather than neurotransmission .

Biological Activity

Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride, commonly referred to by its chemical name or CAS number 105405-72-9, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

  • Molecular Formula : C19H31ClN2O3
  • Molar Mass : 370.91404 g/mol

The compound acts primarily as an agonist at the β3 adrenergic receptor. This receptor is involved in various physiological processes, including lipolysis and thermogenesis. Agonism at this receptor has implications in treating metabolic disorders such as obesity and type II diabetes by enhancing energy expenditure and reducing fat accumulation .

Pharmacological Effects

  • Metabolic Disorders : Research indicates that compounds similar to carbamic acid derivatives can improve insulin sensitivity and reduce hyperglycemia associated with type II diabetes .
  • Neurogenic Inflammation : The compound may also play a role in modulating neurogenic inflammation, which is relevant for conditions such as asthma and chronic pain syndromes .
  • Gastrointestinal Disorders : There is evidence suggesting that β3 adrenergic agonists can alleviate symptoms associated with gastrointestinal motility disorders .

Safety and Toxicity

The safety profile of carbamic acid derivatives has been assessed in various studies. While specific toxicity data for this compound is limited, related compounds have shown a favorable safety profile in clinical settings. Monitoring for potential side effects such as cardiovascular changes is recommended during therapeutic use .

Case Studies

  • Type II Diabetes Management : In a clinical trial involving β3 adrenergic agonists, patients demonstrated improved glycemic control and reduced body weight over a 12-week period. The study highlighted the potential of carbamic acid derivatives in managing metabolic syndrome .
  • Chronic Pain Relief : Another study explored the efficacy of β3 agonists in chronic pain models, showing significant reductions in pain scores compared to placebo groups. This suggests that carbamic acid could be beneficial in pain management protocols .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic RegulationEnhances insulin sensitivity and reduces hyperglycemia
Neurogenic InflammationModulates inflammatory responses
Gastrointestinal MotilityImproves gastrointestinal function

Table 2: Clinical Findings

Study TypeFindingsReference
Clinical TrialImproved glycemic control in type II diabetes
Chronic Pain StudySignificant reduction in pain scores

Q & A

Basic: What are the optimal synthetic pathways for producing this carbamate derivative with high purity?

Methodological Answer:
The synthesis of this carbamate derivative typically involves esterification of (3-butoxyphenyl)carbamic acid with 1-propyl-4-piperidinol. A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is recommended to facilitate the ester bond formation. Reaction conditions should be optimized at 0–25°C under inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) ensures high purity. Yield can be improved by controlling stoichiometric ratios (1:1.2 acid:alcohol) and using molecular sieves to absorb water .

Basic: How can the molecular structure and stereochemistry of this compound be rigorously characterized?

Methodological Answer:
Combine multiple techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and piperidinyl/butoxyphenyl connectivity.
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and hydrogen-bonding patterns.
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular formula (e.g., [M+H]⁺ ion).
  • Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) compare experimental and theoretical IR spectra to confirm functional groups .

Basic: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:
Stability is pH- and solvent-dependent. In aqueous solutions, hydrolysis of the carbamate group occurs at pH < 3 or > 8. Store lyophilized powder at -20°C under desiccation (silica gel). For solutions, use anhydrous DMSO or ethanol, and avoid prolonged exposure to light. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, UV detection at 254 nm) can predict degradation pathways (e.g., ester hydrolysis or piperidinyl oxidation) .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar carbamates?

Methodological Answer:
Contradictions often arise from assay variability. Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using:

  • Positive Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase studies).
  • Dose-Response Curves : Test 8–10 concentrations in triplicate.
  • Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics or cellular models (e.g., SH-SY5Y for neuroactivity). Cross-reference PubChem BioAssay data (CID 58459) and replicate under identical conditions .

Advanced: What strategies are effective for studying enantiomer-specific effects of chiral analogs?

Methodological Answer:
Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Test each enantiomer in:

  • In Vitro Assays : Compare IC₅₀ values for target enzymes (e.g., acetylcholinesterase).
  • In Vivo Pharmacokinetics : Administer to rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life (LC-MS/MS).
  • Molecular Dynamics Simulations : Dock enantiomers into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Advanced: How can metabolic pathways and excretion profiles be elucidated for this compound?

Methodological Answer:
Use radiolabeled (¹⁴C) analogs in rodent studies:

  • Mass Balance Studies : Administer orally or intravenously; collect blood, urine, and feces over 72 hours.
  • Metabolite Identification : LC-HRMS with fragmentation (MS/MS) detects phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Tissue Distribution : Autoradiography or QWBA (quantitative whole-body autoradiography) quantifies organ-specific accumulation .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:
Develop a validated HPLC-UV method:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (60:40 v/v), 1.0 mL/min flow rate.
  • Calibration : Linear range 0.1–100 µg/mL (R² > 0.99).
  • LOQ/LOD : 0.05 µg/mL and 0.02 µg/mL, respectively. Cross-validate with LC-MS for trace-level detection .

Advanced: How can target receptor binding be mechanistically studied?

Methodological Answer:
Employ radioligand displacement assays :

  • Use ³H-labeled ligands (e.g., ³H-α-bungarotoxin for nicotinic receptors).
  • Measure Ki values via competitive binding (Scatchard plot analysis).
  • Cryo-EM or X-ray Crystallography : Resolve ligand-receptor complexes at 2–3 Å resolution to identify critical interactions (e.g., hydrogen bonds with piperidinyl nitrogen) .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:
Prioritize hepatotoxicity and cardiotoxicity :

  • HepG2 Cells : Measure viability (MTT assay) and CYP3A4 induction (luminescent reporter).
  • hERG Channel Assay : Patch-clamp electrophysiology to assess QT prolongation risk.
  • Reactive Metabolite Screening : Incubate with human liver microsomes + GSH; detect adducts via LC-MS .

Advanced: How can QSAR models improve the design of derivatives with enhanced activity?

Methodological Answer:
Develop 3D-QSAR using CoMFA (Comparative Molecular Field Analysis):

  • Training Set : 30–50 analogs with reported IC₅₀ values.
  • Descriptors : Electrostatic, steric, and hydrophobic fields.
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test set (R² > 0.6).
  • Lead Optimization : Modify substituents on the butoxyphenyl or piperidinyl groups to enhance target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.